molecular formula C11H13N B12550966 (1E)-N-(4-Methylphenyl)but-2-en-1-imine CAS No. 144372-86-1

(1E)-N-(4-Methylphenyl)but-2-en-1-imine

Cat. No.: B12550966
CAS No.: 144372-86-1
M. Wt: 159.23 g/mol
InChI Key: CWJZKTKNHSOURA-UHFFFAOYSA-N
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Description

(1E)-N-(4-Methylphenyl)but-2-en-1-imine is an organic compound characterized by the presence of an imine group attached to a but-2-en-1-yl chain and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-Methylphenyl)but-2-en-1-imine typically involves the condensation of 4-methylbenzaldehyde with but-2-en-1-amine. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

4-Methylbenzaldehyde+But-2-en-1-amineThis compound+H2O\text{4-Methylbenzaldehyde} + \text{But-2-en-1-amine} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-Methylbenzaldehyde+But-2-en-1-amine→this compound+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(4-Methylphenyl)but-2-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(1E)-N-(4-Methylphenyl)but-2-en-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-(4-Methylphenyl)but-2-en-1-imine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-(4-Methylphenyl)but-2-en-1-amine: Similar structure but with an amine group instead of an imine.

    (1E)-N-(4-Methylphenyl)but-2-en-1-oxime: Oxime derivative of the original compound.

    (1E)-N-(4-Methylphenyl)but-2-en-1-nitrile: Nitrile derivative of the original compound.

Uniqueness

(1E)-N-(4-Methylphenyl)but-2-en-1-imine is unique due to its specific imine functionality, which imparts distinct reactivity and potential applications compared to its amine, oxime, and nitrile counterparts. The presence of the imine group allows for reversible covalent interactions, making it valuable in various chemical and biological contexts.

Properties

CAS No.

144372-86-1

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-(4-methylphenyl)but-2-en-1-imine

InChI

InChI=1S/C11H13N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h3-9H,1-2H3

InChI Key

CWJZKTKNHSOURA-UHFFFAOYSA-N

Canonical SMILES

CC=CC=NC1=CC=C(C=C1)C

Origin of Product

United States

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